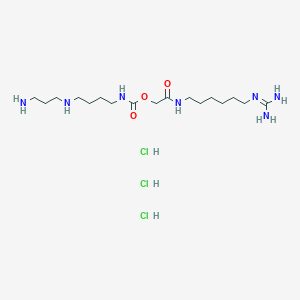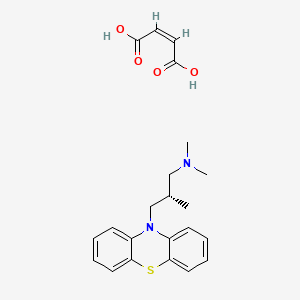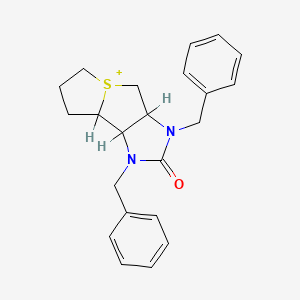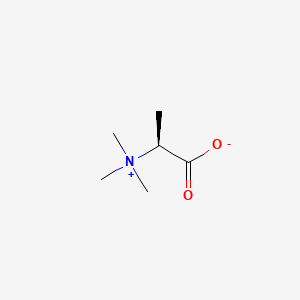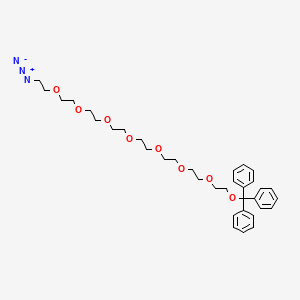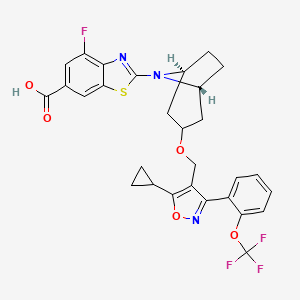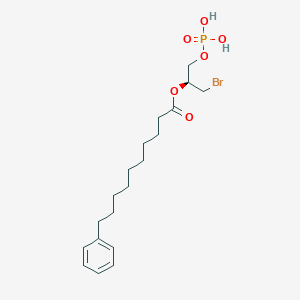
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UCM-05194 是一种选择性激动剂,作用于 1 型溶血磷脂酸受体 (LPA1)。这种化合物在治疗神经性疼痛方面展现出希望,并被广泛用于科学研究,以研究神经系统和相关疾病 .
准备方法
合成路线和反应条件
UCM-05194 的合成涉及多个步骤,首先是制备核心结构,然后是引入其活性所需的官能团。合成路线通常包括:
核心结构的形成: 第一步涉及形成溴代芳香族化合物。
官能团引入:
纯化: 最终产品使用重结晶或色谱等技术进行纯化,以获得高纯度。
工业生产方法
UCM-05194 的工业生产遵循类似的合成路线,但规模更大。这涉及优化反应条件,以最大限度地提高产量和纯度,同时降低成本。连续流动化学和自动化合成等技术可用于提高效率。
化学反应分析
反应类型
UCM-05194 会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰官能团,改变化合物的活性。
取代: 取代反应,特别是亲核取代,在修饰芳香环中很常见。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用氢氧化钠和各种卤代烷烃等试剂。
主要产品
从这些反应中形成的主要产物包括 UCM-05194 的各种衍生物,每种衍生物都可能具有不同的生物活性。这些衍生物通常被研究以了解该化合物的构效关系。
科学研究应用
UCM-05194 在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究受体-配体相互作用以及结构修饰对活性的影响。
生物学: 用于研究细胞信号通路,特别是那些涉及 LPA1 受体的通路。
医学: 正在研究其在治疗神经性疼痛和其他神经系统疾病方面的潜在治疗效果。
工业: 用于开发新的药物以及作为药物发现研究中的工具。
作用机制
UCM-05194 通过选择性地结合并激活 LPA1 受体来发挥其作用。这种激活引发一系列细胞内信号通路,导致各种细胞反应。 主要分子靶标包括 G 蛋白偶联受体,它介导该化合物对疼痛感知和神经元功能的影响 .
相似化合物的比较
类似化合物
- GRI977143
- 1-油酰溶血磷脂酸钠
- AM095
- TAK-615
- Ki16425
独特之处
与这些类似的化合物相比,UCM-05194 在对 LPA1 受体的高选择性和效力方面是独一无二的。 这种特异性使其在专注于 LPA1 受体及其在神经性疼痛和其他神经疾病中的作用的研究中特别有价值 .
属性
分子式 |
C19H30BrO6P |
|---|---|
分子量 |
465.3 g/mol |
IUPAC 名称 |
[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate |
InChI |
InChI=1S/C19H30BrO6P/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24)/t18-/m1/s1 |
InChI 键 |
IHTMTVSBHMPLJC-GOSISDBHSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)OC(COP(=O)(O)O)CBr |
手性 SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)O[C@@H](COP(=O)(O)O)CBr |
规范 SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)OC(COP(=O)(O)O)CBr |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
UCM-05194; UCM 05194; UCM05194; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


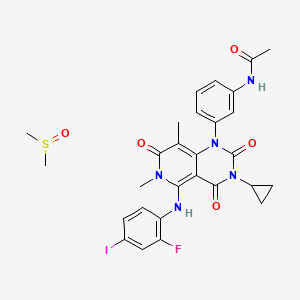
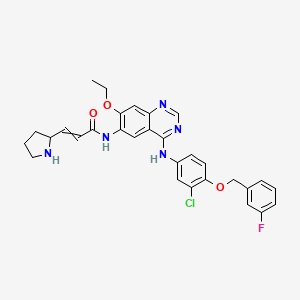
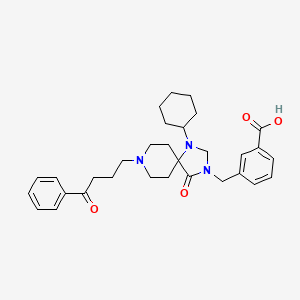
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
